An In-depth Technical Guide to C.I. Mordant Orange 29 (CAS Number: 6054-86-0)
An In-depth Technical Guide to C.I. Mordant Orange 29 (CAS Number: 6054-86-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Mordant Orange 29, identified by the CAS number 6054-86-0 and Colour Index number 18744, is a synthetic azo dye.[1] As a mordant dye, its application typically involves the use of a mordant to bind the dye to the substrate, enhancing its fastness. This class of dyes is utilized in various fields, including biological staining and the textile industry. This guide provides a comprehensive overview of the available technical information for C.I. Mordant Orange 29, focusing on its chemical identity, properties, and toxicological considerations.
Chemical and Physical Properties
C.I. Mordant Orange 29 is the sodium salt of 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid. The compound's structure features a single azo group (-N=N-), classifying it as a monoazo dye.
Table 1: Physicochemical Properties of C.I. Mordant Orange 29
| Property | Value | Source |
| CAS Number | 6054-86-0 | MedchemExpress.com[2], Immunomart[3] |
| C.I. Number | 18744 | Pharos[1] |
| Molecular Formula | C₁₆H₁₂N₅NaO₇S | Immunomart[3] |
| Molecular Weight | 441.35 g/mol | World dye variety[2] |
| IUPAC Name (Free Acid) | 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid | PubChem[4] |
| Molecular Formula (Free Acid) | C₁₆H₁₃N₅O₇S | PubChem[4] |
| Molecular Weight (Free Acid) | 419.4 g/mol | PubChem[4] |
| Appearance | Orange solid (general description) | N/A |
| Solubility | Data not available | TargetMol[5] |
| Melting Point | Data not available | TargetMol[5] |
| Boiling Point | Data not available | TargetMol[5] |
Synthesis
The manufacturing process for C.I. Mordant Orange 29 involves a two-step diazotization and coupling reaction.
Experimental Protocol: Synthesis of C.I. Mordant Orange 29
Step 1: Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid A detailed experimental protocol for the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is not readily available in the public domain. However, a general procedure for diazotization of aromatic amines involves the reaction of the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
Step 2: Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one The resulting diazonium salt from Step 1 is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final C.I. Mordant Orange 29 dye. The coupling reaction is typically carried out under controlled pH conditions.
Below is a logical workflow for the synthesis process.
Caption: Synthesis workflow for C.I. Mordant Orange 29.
Applications
C.I. Mordant Orange 29 is described as a multifunctional dye with broad applications in biological research and traditional dyeing industries.[2] Its utility in biological experiments stems from its ability to help researchers observe and analyze cellular structures, track biomolecules, and in tissue pathology.[2] In the textile industry, it is used for dyeing materials such as wool, silk, and nylon.
Toxicological Information
Detailed toxicological data for C.I. Mordant Orange 29 is largely unavailable. A safety data sheet for the compound indicates "no data available" for acute toxicity, skin corrosion/irritation, and other key toxicological endpoints.[5]
However, as an azo dye, its toxicological profile is of interest due to the potential metabolic cleavage of the azo bond to form aromatic amines. The nature of these resulting amines determines the potential for genotoxicity. The structure of C.I. Mordant Orange 29 contains a sulfonated and nitrated aromatic moiety. Sulfonation of azo dyes generally decreases toxicity by enhancing the urinary excretion of the dye and its metabolites.
The metabolic pathway of azo dyes typically involves azoreductases present in the gut microbiota and the liver, which cleave the N=N bond.
Caption: General metabolic pathway of azo dyes.
